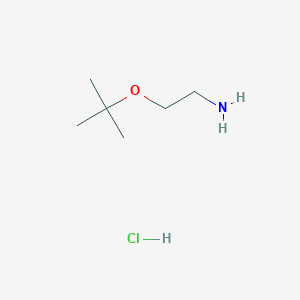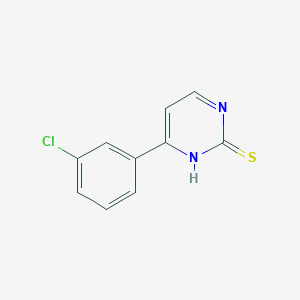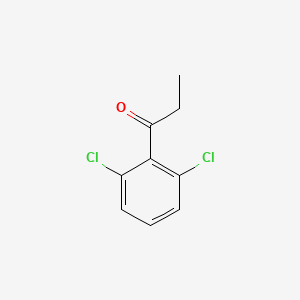
1-(2,6-Dichlorophenyl)propan-1-one
Descripción general
Descripción
1-(2,6-Dichlorophenyl)propan-1-one is a chemical compound with the molecular formula C9H8Cl2O and a molecular weight of 203.07 . It is also known as 1-(2,6-dichlorophenyl)acetone . The compound is typically stored at room temperature .
Molecular Structure Analysis
The molecular structure of 1-(2,6-Dichlorophenyl)propan-1-one has been elucidated using single-crystal X-ray diffraction technique . The compound crystallizes in the orthorhombic crystal system .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 227.8±20.0 °C and a predicted density of 1.258±0.06 g/cm3 . It is typically found in a powder form .Aplicaciones Científicas De Investigación
Chemical Synthesis
“1-(2,6-Dichlorophenyl)propan-1-one” is used in chemical synthesis . It is a key component in the production of various chemical compounds, contributing to advancements in material science and life science .
Spectroscopic Characterization
This compound is often used in spectroscopic characterization studies . Its unique structure and properties make it an ideal candidate for such research, providing valuable insights into the behavior of similar compounds.
Crystal Structure Analysis
The compound is used in the analysis of crystal structures . Its molecular structure has been elucidated using single-crystal X-ray diffraction technique , contributing to our understanding of crystallography and material science.
Density Functional Theory (DFT) Studies
“1-(2,6-Dichlorophenyl)propan-1-one” is used in Density Functional Theory (DFT) studies . These studies help in predicting the properties of the compound, such as its molecular geometry and vibrational frequencies .
Antimicrobial Research
The compound has been studied for its antimicrobial properties . It has shown moderate antimicrobial activity against selected pathogens , making it a potential candidate for the development of new antimicrobial agents.
UV-Visible Spectrum Analysis
The compound is used in UV-visible spectrum analysis . Theoretical and experimental studies have been conducted to compute its UV-visible spectrum , contributing to our understanding of light absorption and emission properties of similar compounds.
Safety And Hazards
Propiedades
IUPAC Name |
1-(2,6-dichlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSKLVVLACKLMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dichlorophenyl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



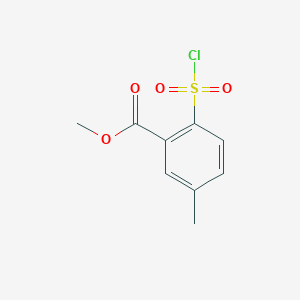
![2-{1-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]cyclohexyl}acetic acid](/img/structure/B1455227.png)
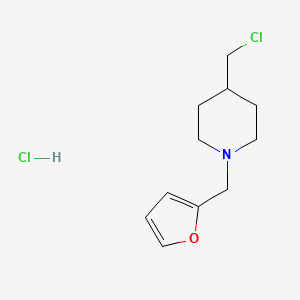
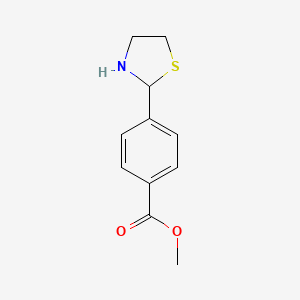
![1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)-piperidin-4-amine hydrochloride](/img/structure/B1455230.png)
![Methyl 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1455231.png)
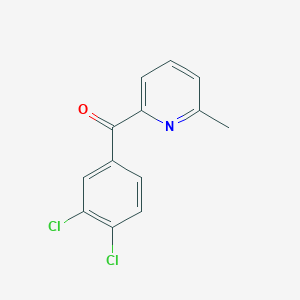
![3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455235.png)
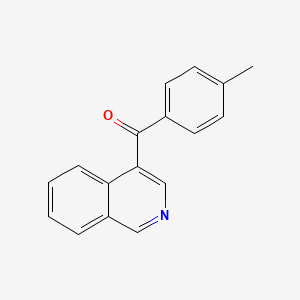
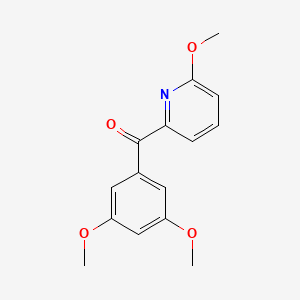

![Potassium [(diethylamino)methyl]trifluoroborate](/img/structure/B1455240.png)
